molecular formula C6H13NO2 B7948732 sec-Butylamine, acetate CAS No. 15105-29-0

sec-Butylamine, acetate

Cat. No.: B7948732
CAS No.: 15105-29-0
M. Wt: 131.17 g/mol
InChI Key: SCDHRSUWYYPXAY-UHFFFAOYSA-N
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Description

sec-Butylamine, acetate: is an organic compound that belongs to the class of amines. It is a derivative of sec-butylamine, which is an isomeric amine of butane. sec-Butylamine is characterized by its chiral nature, meaning it can exist in two enantiomeric forms. The acetate form is typically used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, sec-butylamine is often produced by the catalytic hydrogenation of sec-butyl nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst.

    Amination of sec-Butyl Chloride: Another industrial method involves the amination of sec-butyl chloride with ammonia or an amine under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: sec-Butylamine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: sec-Butylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation Products: Oximes and nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Halogenated butylamines and other substituted derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Research: sec-Butylamine is used in biochemical research to study enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.

Industry:

    Polymer Production: sec-Butylamine is used in the production of polymers and resins.

    Corrosion Inhibitors: It is used as a corrosion inhibitor in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: sec-Butylamine can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions.

    Metabolic Pathways: It can interfere with metabolic pathways by altering the activity of key enzymes involved in metabolism.

Comparison with Similar Compounds

    n-Butylamine: A straight-chain isomer of butylamine with different chemical properties.

    tert-Butylamine: A branched isomer with a tertiary amine structure.

    Isobutylamine: Another branched isomer with a different arrangement of carbon atoms.

Uniqueness:

    Chirality: sec-Butylamine is unique due to its chiral nature, allowing it to exist in two enantiomeric forms.

    Reactivity: The secondary amine structure of sec-butylamine gives it distinct reactivity compared to its isomers.

Properties

CAS No.

15105-29-0

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-aminobutyl acetate

InChI

InChI=1S/C6H13NO2/c1-3-6(7)4-9-5(2)8/h6H,3-4,7H2,1-2H3

InChI Key

SCDHRSUWYYPXAY-UHFFFAOYSA-N

SMILES

CCC(C)N.CC(=O)O

Canonical SMILES

CCC(COC(=O)C)N

Origin of Product

United States

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